Cas no 157394-46-2 (tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate)

Tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its stereospecific structure, featuring both (2S) and (3R) configurations, makes it valuable for the preparation of enantiomerically pure compounds, particularly in the synthesis of active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the hydroxy functionality allows for further derivatization. This compound is particularly advantageous in peptide chemistry and asymmetric synthesis due to its high purity and predictable reactivity. Its well-defined stereochemistry ensures consistency in downstream reactions, making it a reliable building block for complex molecular architectures.
tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate structure
157394-46-2 structure
Product Name:tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate
CAS No:157394-46-2
MF:C9H19NO3
MW:189.252063035965
MDL:MFCD18834098
CID:107767
PubChem ID:11183099
Update Time:2025-06-14

tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate
    • EN300-8096349
    • SCHEMBL23622224
    • tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
    • 157394-46-2
    • MDL: MFCD18834098
    • Inchi: 1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1
    • InChI Key: CHYWVAGOJXWXIK-NKWVEPMBSA-N
    • SMILES: O(C(N[C@@H](C)[C@@H](C)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 189.13657
  • Monoisotopic Mass: 189.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 58.56

tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8096349-0.05g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
0.05g
$186.0 2025-02-21
Enamine
EN300-8096349-0.1g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
0.1g
$277.0 2025-02-21
Enamine
EN300-8096349-0.25g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
0.25g
$396.0 2025-02-21
Enamine
EN300-8096349-0.5g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
0.5g
$624.0 2025-02-21
Enamine
EN300-8096349-1.0g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
1.0g
$800.0 2025-02-21
Enamine
EN300-8096349-2.5g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
2.5g
$1568.0 2025-02-21
Enamine
EN300-8096349-5.0g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
5.0g
$2318.0 2025-02-21
Enamine
EN300-8096349-10.0g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2 95.0%
10.0g
$3438.0 2025-02-21
Enamine
EN300-8096349-1g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2
1g
$914.0 2023-09-02
Enamine
EN300-8096349-5g
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate
157394-46-2
5g
$2650.0 2023-09-02

Additional information on tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate

Comprehensive Overview of tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate (CAS No. 157394-46-2)

tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate (CAS No. 157394-46-2) is a chiral carbamate derivative widely utilized in pharmaceutical synthesis and organic chemistry. Its unique stereochemical configuration, characterized by the (2S,3R) designation, makes it a valuable intermediate for constructing complex molecules. The compound's tert-butyl group enhances stability, while the hydroxybutan-2-yl moiety offers functional versatility for further derivatization. Researchers frequently employ this compound in asymmetric synthesis, particularly in the development of bioactive molecules and peptidomimetics.

In recent years, the demand for chiral building blocks like tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate has surged due to advancements in targeted drug delivery and precision medicine. Its role in synthesizing protease inhibitors and enzyme modulators aligns with current trends in personalized therapeutics. The compound's CAS No. 157394-46-2 is often searched alongside terms such as "chiral synthesis," "pharmaceutical intermediates," and "stereoselective reactions," reflecting its niche yet critical applications.

From a synthetic perspective, the hydroxy and carbamate functionalities in tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate enable diverse transformations, including esterification, alkylation, and cross-coupling reactions. These properties are pivotal for designing small-molecule drugs with improved bioavailability. Notably, the compound's tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide chemistry, safeguarding amino groups during multi-step syntheses.

Environmental and regulatory considerations also shape the discourse around CAS No. 157394-46-2. With growing emphasis on green chemistry, researchers explore solvent-free or catalytic methods to incorporate this intermediate sustainably. Queries like "Boc-protected amino alcohols" or "scalable chiral synthesis" highlight industry priorities for efficiency and eco-friendliness.

Analytical characterization of tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate typically involves HPLC, NMR, and mass spectrometry to verify purity and stereochemistry. Its melting point and optical rotation data are critical for quality control, especially in GMP-compliant production. The compound's stability under inert atmospheres further underscores its practicality for industrial-scale applications.

Emerging studies investigate its potential in bioconjugation and prodrug design, addressing challenges like drug solubility and tissue targeting. Such innovations resonate with search trends around "next-gen drug formulation" and "chiral auxiliaries." As the pharmaceutical landscape evolves, CAS No. 157394-46-2 remains a cornerstone for cutting-edge research.

In summary, tert-butyl N-(2S,3R)-3-hydroxybutan-2-ylcarbamate exemplifies the intersection of stereochemistry and functional group compatibility. Its relevance to drug discovery and material science ensures sustained interest, driven by both academic inquiry and industrial demand. Future directions may explore its utility in biodegradable polymers or catalysis, further expanding its scientific footprint.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd